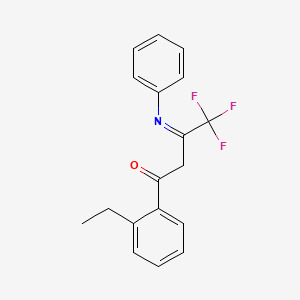
(3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one is an organic compound that features a trifluoromethyl group, an ethylphenyl group, and a phenylimino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one typically involves the reaction of 2-ethylphenyl ketone with trifluoroacetic acid and aniline under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
(3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structural features could make it a useful probe for investigating biological processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products.
作用机制
The mechanism by which (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
- (3Z)-1-(2-Methylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- (3Z)-1-(2-Propylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- (3Z)-1-(2-Isopropylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
Uniqueness
Compared to similar compounds, (3Z)-1-(2-Ethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one stands out due to its specific ethylphenyl group, which may confer unique chemical and physical properties
属性
CAS 编号 |
919997-79-8 |
|---|---|
分子式 |
C18H16F3NO |
分子量 |
319.3 g/mol |
IUPAC 名称 |
1-(2-ethylphenyl)-4,4,4-trifluoro-3-phenyliminobutan-1-one |
InChI |
InChI=1S/C18H16F3NO/c1-2-13-8-6-7-11-15(13)16(23)12-17(18(19,20)21)22-14-9-4-3-5-10-14/h3-11H,2,12H2,1H3 |
InChI 键 |
SFABFIHVPASLQG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1C(=O)CC(=NC2=CC=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



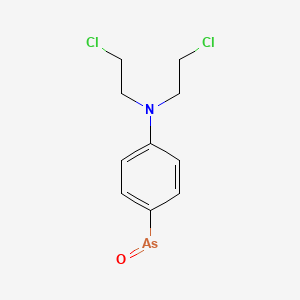

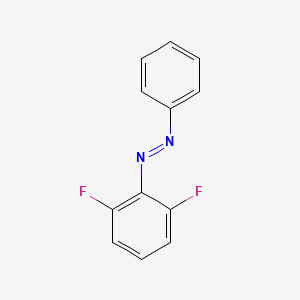
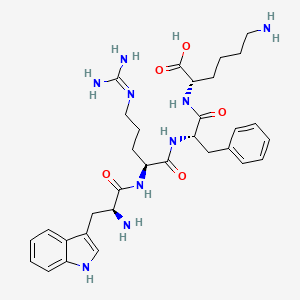
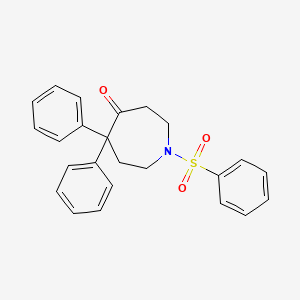
![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
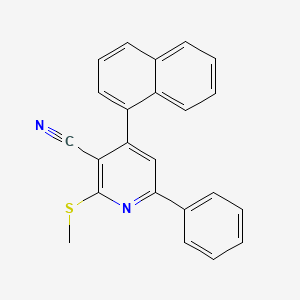
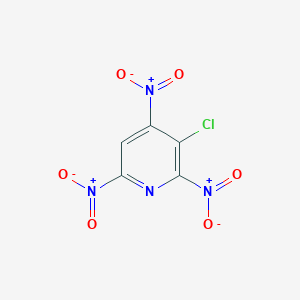

![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
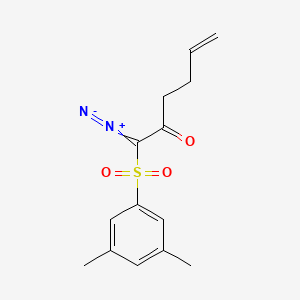
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
